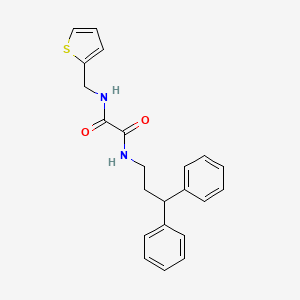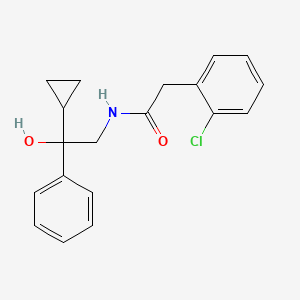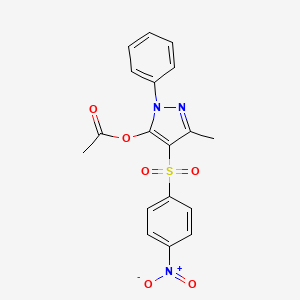![molecular formula C20H22N4S2 B2929673 1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane CAS No. 144705-21-5](/img/structure/B2929673.png)
1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane” is a compound that contains the imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique
Synthesis and Characterization :
- The compound 6-bis(2-(thiazol-4-yl)-benzimidazol-1-yl)hexane, a variant of 1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane, has been synthesized using phase-transfer catalysis. Its structural characterization was performed using spectroscopic methods, and its properties were studied using X-ray crystal analysis and Density Functional Theory (El Bourakadi et al., 2020).
Materials Science Applications :
- Research has shown the use of bis(imidazolyl) and zwitterionic dicarboxylate ligands, related to this compound, in the creation of novel cadmium(II) coordination polymers. These polymers display interesting thermal stability and fluorescent properties (Li et al., 2012).
Corrosion Inhibition :
- Carbohydrate compounds, including derivatives similar to this compound, have been studied for their corrosion inhibition properties on steel surfaces. These studies include the analysis of adsorption characteristics and the efficacy of these compounds as corrosion inhibitors (Yadav et al., 2016).
Coordination Chemistry :
- The compound 1,1′-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene), which is structurally related to this compound, has been explored in coordination chemistry, particularly in its reaction with silver(I) triflate to yield a complex (Caballero et al., 2001).
Nanomaterials Synthesis :
- The use of bis(benzimidazole) and related ligands in the sonochemical synthesis of nickel(II) coordination polymers has been documented. These polymers exhibit specific architectures and potential for applications in fluorescence and photocatalysis (Li et al., 2019).
Mécanisme D'action
Target of Action
1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane is a compound that contains an imidazole ring, which is known to interact with a variety of biological targets Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some imidazole derivatives have been found to block signal reception at the level of certain receptors, leading to a reduction in the transcription of specific genes .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
It is known that the solubility of a compound can significantly impact its bioavailability . Imidazole is highly soluble in water and other polar solvents , which could potentially enhance the bioavailability of this compound.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, as mentioned above .
Action Environment
It is known that the reaction conditions can significantly impact the synthesis of imidazole derivatives . For instance, certain reactions can be run under solvent-free conditions , which could potentially influence the action of this compound.
Orientations Futures
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane are largely influenced by the presence of the imidazole moiety. Imidazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
2-[6-(1H-benzimidazol-2-ylsulfanyl)hexylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4S2/c1(7-13-25-19-21-15-9-3-4-10-16(15)22-19)2-8-14-26-20-23-17-11-5-6-12-18(17)24-20/h3-6,9-12H,1-2,7-8,13-14H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINPCBJWUBPCAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCCCCCSC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dichlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2929594.png)
![[1-(2,6-Dimethylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2929595.png)


![2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2929598.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2929600.png)
![5-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2929601.png)

![Imidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B2929610.png)
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2929612.png)

